molecular formula C14H14FNO2S B4565127 5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4565127
M. Wt: 279.33 g/mol
InChI Key: NKLRUAQVYCPHQT-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • Study on Metabolism and Excretion : A study on human metabolism and excretion kinetics for a fragrance component illustrates the process of identifying metabolic pathways and quantifying excreted metabolites. This type of research could be analogous to studies needed for "5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione" to understand its metabolic fate and potential bioaccumulation concerns (Scherer et al., 2017).

  • Disposition and Metabolism : Another study delves into the disposition and metabolism of a novel orexin receptor antagonist, highlighting the complex metabolic processes that novel therapeutic compounds undergo. Research like this is crucial for elucidating the pharmacokinetic profile and safety of new drugs, which could apply to the study of "this compound" (Renzulli et al., 2011).

Toxicological Studies

  • Toxicity and Pharmacokinetic Parameters : A retrospective analysis of over 45,000 subjects evaluating the irritation potential of common preservatives highlights the importance of assessing toxicity in a wide population. Similar comprehensive toxicological evaluations would be necessary for "this compound" to ensure safety for potential applications (Walters et al., 2015).

  • Fatal Intoxication Case Study : The investigation of a fatal intoxication case involving synthetic cannabinoids and diphenidine, focusing on detection, quantification, and metabolic pathway analysis, underscores the critical nature of toxicological research for understanding the risks associated with novel compounds. This approach could be mirrored in the study of the toxicological profile of "this compound" (Kusano et al., 2018).

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLRUAQVYCPHQT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(4-fluorobenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.